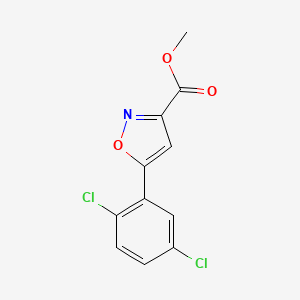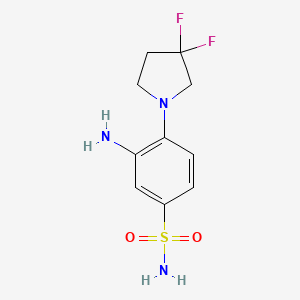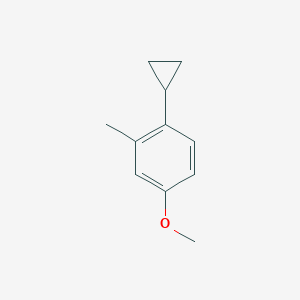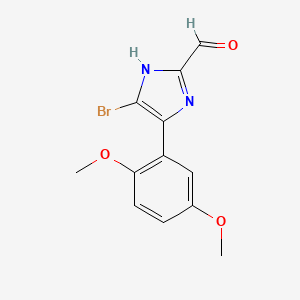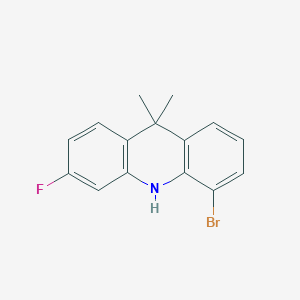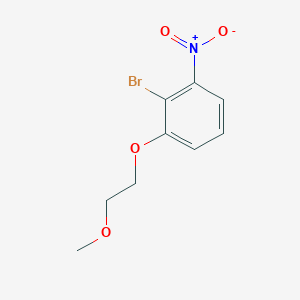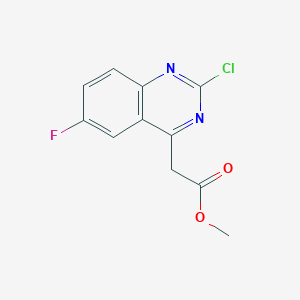
Methyl 2-Chloro-6-fluoroquinazoline-4-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-Chloro-6-fluoroquinazoline-4-acetate is a quinazoline derivative, a class of compounds known for their diverse biological activities and significant applications in medicinal chemistry. This compound is characterized by the presence of a chloro and fluoro substituent on the quinazoline ring, which imparts unique chemical properties and reactivity.
Preparation Methods
The synthesis of Methyl 2-Chloro-6-fluoroquinazoline-4-acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloro-6-fluoroaniline.
Formation of Quinazoline Ring: The aniline derivative undergoes cyclization with appropriate reagents to form the quinazoline core.
Esterification: The resulting quinazoline intermediate is then esterified using methyl chloroacetate under basic conditions to yield this compound.
Industrial production methods often employ optimized reaction conditions, including the use of catalysts and controlled temperatures, to enhance yield and purity.
Chemical Reactions Analysis
Methyl 2-Chloro-6-fluoroquinazoline-4-acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by nucleophiles under appropriate conditions, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the oxidation state of the nitrogen atoms in the quinazoline ring.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-Chloro-6-fluoroquinazoline-4-acetate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Biological Studies: The compound is used in studies to understand the structure-activity relationships of quinazoline derivatives.
Industrial Applications: It is employed in the development of agrochemicals and dyes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2-Chloro-6-fluoroquinazoline-4-acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and fluoro substituents enhance its binding affinity and specificity towards these targets. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Methyl 2-Chloro-6-fluoroquinazoline-4-acetate can be compared with other quinazoline derivatives, such as:
2-Chloro-6-fluoroquinazoline: Lacks the ester group, leading to different reactivity and applications.
4-Chloro-6-fluoroquinazoline: Differently substituted, affecting its chemical behavior and biological activity.
The presence of the ester group in this compound makes it unique, providing additional sites for chemical modification and enhancing its versatility in various applications.
Properties
Molecular Formula |
C11H8ClFN2O2 |
|---|---|
Molecular Weight |
254.64 g/mol |
IUPAC Name |
methyl 2-(2-chloro-6-fluoroquinazolin-4-yl)acetate |
InChI |
InChI=1S/C11H8ClFN2O2/c1-17-10(16)5-9-7-4-6(13)2-3-8(7)14-11(12)15-9/h2-4H,5H2,1H3 |
InChI Key |
UPLCQPQUQJHARR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=NC(=NC2=C1C=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


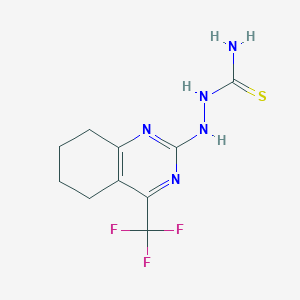
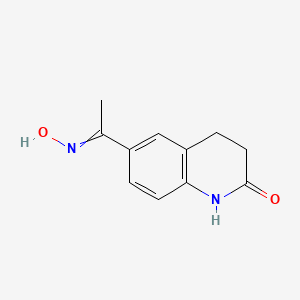
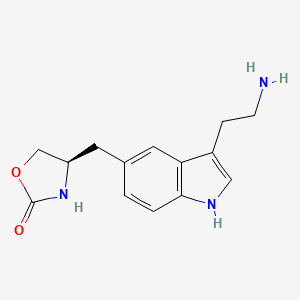
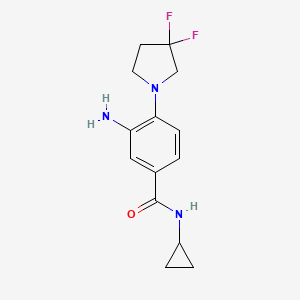
![3-[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13715238.png)
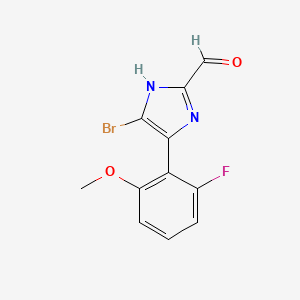

![Benzyl [2-(2,4-dichlorophenoxy)ethyl] cyanocarbonimidodithioate](/img/structure/B13715248.png)
